4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid

Catalog No.
S965722
CAS No.
850380-91-5
M.F
C18H25BO3Si
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboro...

CAS Number

850380-91-5

Product Name

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid

IUPAC Name

[4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid

Molecular Formula

C18H25BO3Si

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3

InChI Key

ZIKZPBVNZYGTDB-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a boronic acid derivative characterized by its unique structure, featuring a phenyl group substituted with a tert-butyldimethylsilyloxy moiety. Its molecular formula is C₁₈H₂₅BO₃Si, and it has a molecular weight of 328.29 g/mol. This compound is notable for its applications in organic synthesis, particularly in coupling reactions and as a building block for various organic materials.

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid is in Suzuki-Miyaura coupling reactions [1]. This powerful tool in organic synthesis allows researchers to create carbon-carbon bonds between an organic boronic acid and a halide-containing organic molecule. 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid acts as the boronic acid component, enabling the formation of complex organic molecules with a biphenyl (two phenyl rings connected by a single bond) structure. Here's an example of its use in a scientific publication describing the synthesis of novel fluorescent materials [2].

Synthetic Precursor for Complex Molecules

The presence of the tert-butyldimethylsilyloxy (TBDMS) group in 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid makes it a valuable precursor for synthesizing more complex organic molecules. The TBDMS group acts as a protecting group, shielding the hydroxyl group (-OH) from unwanted reactions during the synthesis process. Later, the TBDMS group can be selectively removed under specific conditions to reveal the free hydroxyl group, allowing for further functionalization of the molecule [3]. An example of this application can be found in research focused on the development of new therapeutic agents, where 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid is used as a starting material for the synthesis of bioactive molecules [4].

Citations:

  • Miyaura, N., Suzuki, A. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79(1), 1021-1072.
  • Li, C., Wang, Z., Dong, Y., et al. (2013). Aggregation-induced emission enhancement of tetraphenylethylene derivatives with various biphenyl bridges. Dyes and Pigments, 99(2), 380-387.
  • Corey, E. J., & Winter, M. C. (1972). Utilization of the t-butyldimethylsilyl group in organic synthesis. Journal of the American Chemical Society, 94(21), 7570-7572.
  • Yoo, S., & Shin, I. (2012). Design and synthesis of new benzoxazepine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 54, 732-741.

  • Suzuki-Miyaura Coupling: It acts as a reactant in double Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides .
  • Hydroarylation and Heterocyclization: It participates in hydroarylation reactions, facilitating the formation of complex aromatic compounds .
  • Asymmetric Addition Reactions: The compound is involved in asymmetric addition reactions with β-substituted cyclic enones, aiding in the synthesis of chiral products .

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid exhibits significant biological activity, particularly as a precursor in the synthesis of biologically active molecules. Notably, it has been linked to the development of:

  • MCH1R Antagonists: Compounds derived from this boronic acid have shown potential as antagonists for the Melanin-Concentrating Hormone Receptor 1, which is relevant in obesity research .
  • Gelatinase Inhibitors: It contributes to the synthesis of inhibitors targeting gelatinases and MT1-MMP, which are implicated in cancer metastasis and tissue remodeling .

The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves:

  • Starting Materials: The synthesis can begin with 4-hydroxyphenylboronic acid and tert-butyldimethylsilyl chloride.
  • Reaction Conditions: The reaction usually requires appropriate solvents and conditions to facilitate the formation of the silyloxy group on the phenyl ring.
  • Purification: Post-synthesis, purification techniques such as chromatography may be employed to isolate the desired product .

This compound finds utility across various fields:

  • Organic Electronics: It serves as a precursor for red electroluminescent polyfluorenes, which are used in organic light-emitting diodes (OLEDs) .
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, particularly in developing drugs targeting specific receptors or enzymes .
  • Material Science: The compound is also investigated for its role in creating advanced materials with specific electronic or optical properties .

Studies on interaction profiles indicate that 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can interact with various biological targets. Its ability to modulate receptor activity makes it an interesting subject for pharmacological studies, particularly concerning its binding affinities and selectivity towards MCH1R and other related receptors.

Several compounds share structural similarities with 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(tert-Butyldimethylsilyloxy)phenylboronic acidC₁₂H₂₁BO₃SiSimpler structure; fewer aromatic rings
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acidC₁₂H₂₀BClO₃SiContains a chlorine substituent; different reactivity profile
3-Bromo-4-methylphenoxy(tert-butyl)dimethylsilaneC₁₄H₁₉BrODifferent functional groups affecting solubility and reactivity

The uniqueness of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid lies in its dual aromatic system combined with a silyloxy group, enhancing its stability and reactivity compared to simpler boronic acids.

Wikipedia

(4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid

Dates

Modify: 2023-08-16

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